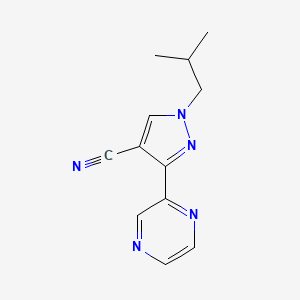![molecular formula C26H29Cl2N3O6 B13425844 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is a derivative of nicardipine hydrochloride, which is widely used as a calcium channel blocker in the treatment of hypertension and angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride involves multiple stepsThe final step involves the addition of the methyl(phenylmethyl)amino group under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitrophenyl group to a nitro group.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under controlled temperatures and pressures to ensure high yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group results in the formation of a nitro derivative, while reduction leads to an amino derivative .
Aplicaciones Científicas De Investigación
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure . The molecular targets include L-type calcium channels, and the pathways involved are primarily related to calcium signaling .
Comparación Con Compuestos Similares
Similar Compounds
Nicardipine Hydrochloride: A closely related compound with similar calcium channel blocking activity.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Uniqueness
3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride is unique due to its specific structural modifications, which enhance its selectivity and potency as a calcium channel blocker. These modifications also contribute to its distinct pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C26H29Cl2N3O6 |
|---|---|
Peso molecular |
550.4 g/mol |
Nombre IUPAC |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C26H27N3O6.2ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;;/h5-12,15H,13-14,16H2,1-4H3;2*1H |
Clave InChI |
AOMMTWBKRSHPHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


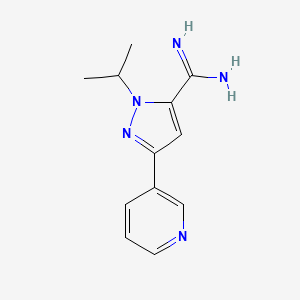
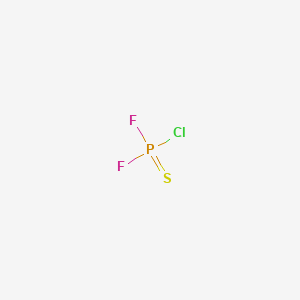
![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
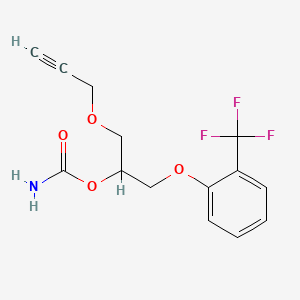
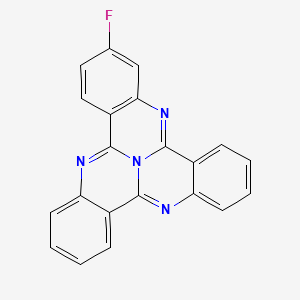
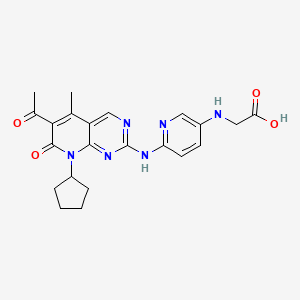
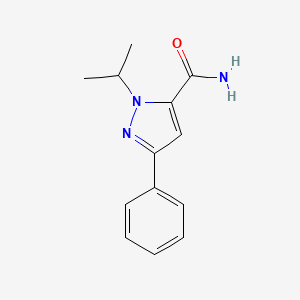
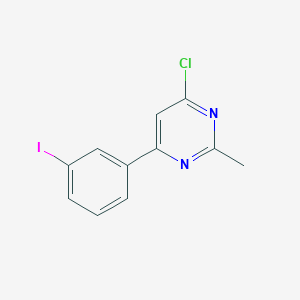
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

